[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tallysomycin S(sub 11b) copper complex is a derivative of tallysomycin, a glycopeptide antibiotic related to bleomycin. This compound is known for its antitumor properties and is part of the bleomycin family of antibiotics, which also includes phleomycin and zorbamycin . The copper complex form of tallysomycin enhances its biological activity, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tallysomycin derivatives involves precursor amine-feeding fermentation. Diamines are incorporated into tallysomycins as the terminal amine moiety, resulting in two classes of biosynthetic derivatives . The preparation of the copper complex involves the chelation of copper ions with tallysomycin, resulting in a blue powder .
Industrial Production Methods: Industrial production of tallysomycin derivatives, including the copper complex, typically involves large-scale fermentation processes. The fermentation broths of Streptoalloteichus hindustanus are used to isolate tallysomycins, which are then subjected to further chemical modifications to produce the desired derivatives .
Chemical Reactions Analysis
Types of Reactions: Tallysomycin S(sub 11b) copper complex undergoes various chemical reactions, including oxidation, reduction, and substitution. The copper ion plays a crucial role in these reactions, often acting as a catalyst or a reactant .
Common Reagents and Conditions: Common reagents used in the reactions involving tallysomycin S(sub 11b) copper complex include oxidizing agents, reducing agents, and various ligands that facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the complex .
Major Products: The major products formed from these reactions include modified tallysomycin derivatives with enhanced biological activities. These products are often tested for their antimicrobial and antitumor properties .
Scientific Research Applications
Tallysomycin S(sub 11b) copper complex has a wide range of scientific research applications. In chemistry, it is studied for its unique coordination chemistry and catalytic properties . In biology and medicine, it is investigated for its antitumor and antimicrobial activities . The compound has shown promise in inhibiting the growth of pathogenic bacteria and cancer cells, making it a potential candidate for new therapeutic agents .
Mechanism of Action
The mechanism of action of tallysomycin S(sub 11b) copper complex involves the generation of reactive oxygen species (ROS) through Fenton-type reactions. These ROS cause damage to cellular components, including DNA, leading to cell death . The copper ion in the complex enhances the production of ROS, thereby increasing the compound’s cytotoxicity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tallysomycin S(sub 11b) copper complex include other members of the bleomycin family, such as bleomycin, phleomycin, and zorbamycin . These compounds share similar structures and biological activities but differ in their specific chemical modifications and metal ion coordination .
Uniqueness: Tallysomycin S(sub 11b) copper complex is unique due to its specific copper ion coordination, which enhances its biological activity compared to other tallysomycin derivatives . This unique coordination environment allows for more effective interactions with cellular components, leading to increased antimicrobial and antitumor activities .
Properties
CAS No. |
77368-77-5 |
---|---|
Molecular Formula |
C59H91N19O26S2 |
Molecular Weight |
1546.6 g/mol |
IUPAC Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C59H91N19O26S2/c1-18-33(75-48(77-46(18)63)23(9-30(61)83)69-11-22(60)47(64)92)50(94)76-35(43(24-12-67-17-70-24)101-58-45(39(88)36(85)28(13-79)100-58)102-57-41(90)44(103-59(65)97)37(86)29(14-80)99-57)52(96)71-19(2)27(82)10-31(84)74-34(20(3)81)51(95)78-53(104-56-40(89)38(87)32(62)21(4)98-56)42(91)55-73-26(16-106-55)54-72-25(15-105-54)49(93)68-8-6-7-66-5/h12,15-17,19-23,27-29,32,34-45,53,56-58,66,69,79-82,85-91H,6-11,13-14,60,62H2,1-5H3,(H2,61,83)(H2,64,92)(H2,65,97)(H,67,70)(H,68,93)(H,71,96)(H,74,84)(H,76,94)(H,78,95)(H2,63,75,77) |
InChI Key |
CVLZYFXMGKWINC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNC)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.